molecular formula C8H4BrFN2O B3032083 6-bromo-5-fluoroquinazolin-2(1H)-one CAS No. 1036756-06-5

6-bromo-5-fluoroquinazolin-2(1H)-one

Cat. No. B3032083
CAS RN: 1036756-06-5
M. Wt: 243.03
InChI Key: WTQILYCHECMEPZ-UHFFFAOYSA-N
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Description

The compound 6-bromo-5-fluoroquinazolin-2(1H)-one is a halogenated quinazolinone derivative that has been the subject of various studies due to its potential biological activities. Quinazolinone derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. The presence of bromine and fluorine atoms in the compound suggests that it could be a potent molecule for further drug development and research .

Synthesis Analysis

The synthesis of halogenated quinazolinones, including 6-bromo-5-fluoroquinazolin-2(1H)-one, typically involves multi-step chemical reactions starting from readily available chemicals. For instance, the synthesis of related 6-bromoquinazolines has been achieved through one-pot three-component reactions involving 2-aminobenzophenone, α-methylene carbonyl compounds, and halogenating agents . Another approach for synthesizing bromo-substituted quinazolinones involves the bromination of methylquinazolinone intermediates . These methods highlight the versatility and adaptability of synthetic routes to access a variety of halogenated quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of halogenated quinazolinones is characterized by the presence of a quinazolinone core with halogen atoms attached at specific positions. The crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with specific unit cell parameters and stabilized by various intermolecular interactions, such as hydrogen bonds and π-stacking interactions . These structural features are crucial for the biological activity of the compounds as they can influence the binding affinity to biological targets.

Chemical Reactions Analysis

Halogenated quinazolinones can undergo various chemical reactions due to the reactive nature of the halogen atoms. For example, the bromine atom can participate in nucleophilic substitution reactions, which can be utilized to introduce new functional groups or to form new carbon-carbon bonds . The fluorine atom, being highly electronegative, can affect the electronic properties of the molecule, potentially leading to unique reactivity patterns. The chemical reactivity of these compounds is essential for their application in medicinal chemistry, as it allows for the modification and optimization of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-5-fluoroquinazolin-2(1H)-one and related compounds are influenced by their molecular structure. The presence of halogen atoms can increase the lipophilicity of the molecule, which is an important factor for drug absorption and distribution. The crystalline nature of some derivatives, as well as their melting points and solubility, are also important for their formulation and stability as pharmaceutical agents . The electronic properties, such as the electrostatic surface potential, can be studied using computational methods like density functional theory to predict the molecule's behavior in biological systems .

Scientific Research Applications

Synthesis Improvement and Intermediate in Drug Discovery

  • 6-Bromo-2-fluoro-3-methoxybenzaldehyde, a compound related to 6-bromo-5-fluoroquinazolin-2(1H)-one, has been synthesized with improved efficiency, serving as a key intermediate in drug discoveries. The synthesis process was optimized to increase yield by 18% while maintaining purity, demonstrating its significance in medicinal chemistry laboratories (Nishimura & Saitoh, 2016).

Novel Synthetic Routes

  • Research has explored various synthetic routes to create 5-fluoroquinazolin-4(1H)-ones, derivatives of 6-bromo-5-fluoroquinazolin-2(1H)-one, demonstrating the compound's versatility in chemical synthesis. These studies propose methods for creating these compounds from 6-fluoroanthranilic acid, showcasing the compound's role in synthesizing biologically active molecules (Layeva et al., 2007).

Microwave Irradiation Synthesis

  • The compound has been utilized in the microwave irradiation synthesis of quinazolinones, highlighting its role in modern, efficient synthetic methods. This approach emphasizes the compound's utility in generating diverse quinazolinone derivatives under solvent-free conditions (Mohammadi & Hossini, 2011).

Cytotoxicity and Molecular Docking Studies

  • Derivatives of 6-bromo-5-fluoroquinazolin-2(1H)-one have been synthesized and evaluated for cytotoxicity against cancer cell lines. Molecular docking studies reveal potential interactions with tubulin, suggesting the compound's relevance in anticancer research (Mphahlele et al., 2017).

Antiviral and Antimicrobial Activities

  • Novel quinazolinone derivatives, related to 6-bromo-5-fluoroquinazolin-2(1H)-one, have shown distinct antiviral activities against Herpes simplex and vaccinia viruses, indicating the compound's potential in antiviral drug development (Selvam et al., 2010).

Antimicrobial Synthesis

  • Synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, related to 6-bromo-5-fluoroquinazolin-2(1H)-one, has been conducted, demonstrating potent antimicrobial activity. This highlights the compound's significance in creating new antimicrobial agents (Babu et al., 2015).

Crystal Structure Analysis

  • A study on 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, a derivative of the compound, provided insights into its crystal structure and molecular interactions. This research underscores the compound's importance in structural chemistry and potential drug design (Ouerghi et al., 2021).

properties

IUPAC Name

6-bromo-5-fluoro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQILYCHECMEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)N=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289540
Record name 6-Bromo-5-fluoro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-fluoroquinazolin-2(1H)-one

CAS RN

1036756-06-5
Record name 6-Bromo-5-fluoro-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036756-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-2(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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